![molecular formula C14H24N2O2S2 B6499276 5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide CAS No. 946291-62-9](/img/structure/B6499276.png)
5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and piperidine rings, as well as the sulfonamide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene ring, the sulfonamide group, and the piperidine ring. The thiophene ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The sulfonamide group could potentially participate in reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfonamide group might increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
- Thiophene derivatives, including F5017-0132, play a crucial role in organic semiconductors. These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them promising candidates for next-generation electronics.
- Researchers explore thiophene derivatives for drug development. While F5017-0132 itself may not be a drug, its structural features inspire the design of novel pharmaceuticals. These compounds can serve as building blocks or pharmacophores in drug discovery .
Organic Semiconductors and Electronics:
Drug Design and Medicinal Chemistry:
Future Directions
properties
IUPAC Name |
5-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S2/c1-11(2)16-8-6-13(7-9-16)10-15-20(17,18)14-5-4-12(3)19-14/h4-5,11,13,15H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGYWAJSZUFBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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